HLA-B*5701 Screening Reduces Abacavir Hypersensitivity Reaction Rates vs. Unscreened Controls
In a prospective, randomized study (PREDICT-1), prospective HLA-B*5701 screening significantly reduced the incidence of clinically diagnosed abacavir hypersensitivity reaction (HSR) compared to standard care without screening. Among 1,650 evaluable patients, the HSR rate was 3.4% in the screened arm versus 7.8% in the unscreened control arm (P<0.001), with a number needed to treat (NNT) to prevent one HSR of 23 [1]. The negative predictive value of the screening test for immunologically confirmed HSR was 100%, effectively eliminating severe reactions in those who test negative [2]. This pre-treatment requirement is unique to abacavir among NRTIs and mandates a distinct procurement and laboratory workflow.
| Evidence Dimension | Incidence of Clinically Diagnosed Hypersensitivity Reaction |
|---|---|
| Target Compound Data | 3.4% (27/803 patients) in the HLA-B*5701 screened, abacavir-treated group |
| Comparator Or Baseline | 7.8% (66/847 patients) in the unscreened control group receiving abacavir |
| Quantified Difference | Absolute risk reduction of 4.4%; P<0.001; NNT = 23 |
| Conditions | Randomized, double-blind, prospective study of 1,956 antiretroviral-naive HIV-infected adults (PREDICT-1 trial); abacavir prescribed only if HLA-B*5701 negative in the screening arm. |
Why This Matters
This quantifies the mandatory pre-screening requirement for abacavir, a step absent for tenofovir or zidovudine procurement, directly impacting laboratory service budgeting and patient selection protocols.
- [1] Mallal S, Phillips E, Carosi G, et al. HLA-B*5701 screening for hypersensitivity to abacavir. N Engl J Med. 2008;358(6):568-579. View Source
- [2] Clinical Advisor. HLA-B*5701 screening before abacavir use may prevent hypersensitivity reaction. 2008. View Source
